5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide
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Overview
Description
Scientific Research Applications
5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound’s structural features make it a candidate for studying biological interactions and pathways.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
Target of Action
The primary targets of 5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide Similar compounds have been found to interact with various proteins and receptors .
Mode of Action
The specific mode of action of This compound It’s known that similar compounds can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Biochemical Pathways
The biochemical pathways affected by This compound Similar compounds have been found to participate in various biochemical processes .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been found to possess various biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of This compound Similar compounds are known to be stable under various conditions .
Preparation Methods
The synthesis of 5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide can be achieved through various synthetic routes. One common method involves the radical bromination of a methyl group followed by conversion into a phosphonate intermediate. This intermediate can then react with a suitable aldehyde in the presence of a base, followed by desilylation to furnish the desired compound . Industrial production methods may involve optimization of these steps to ensure high yield and purity.
Chemical Reactions Analysis
5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and furan moieties.
Coupling Reactions: Suzuki-Miyaura coupling is a notable reaction for forming carbon-carbon bonds using palladium catalysts and boron reagents.
The major products formed from these reactions depend on the specific conditions and reagents used.
Comparison with Similar Compounds
Similar compounds to 5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide include other furan derivatives and thiophene-based compounds. These compounds share structural similarities but may differ in their reactivity and applications. For example, 5-bromo-N-(3-chloro-2-(4-(prop-2-ynyl)piperazin-1-yl)phenyl)furan-2-carboxamide is another furanilide with distinct properties . The uniqueness of this compound lies in its specific substitution pattern and the resulting biological activity.
Properties
IUPAC Name |
5-chloro-N-[3-(furan-2-yl)-2-hydroxy-2-methylpropyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3S/c1-13(17,7-9-3-2-6-18-9)8-15-12(16)10-4-5-11(14)19-10/h2-6,17H,7-8H2,1H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQZQWTKOAREWFQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC=CO1)(CNC(=O)C2=CC=C(S2)Cl)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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